Ethyl (3-chloro-5-fluorobenzoyl)acetate
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Overview
Description
Ethyl (3-chloro-5-fluorobenzoyl)acetate is an organic compound with the molecular formula C10H8ClFO3. It is a derivative of benzoyl acetate, where the benzene ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-chloro-5-fluorobenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with ethyl potassium malonate in the presence of a catalyst such as cobalt octacarbonyl . The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Cobalt octacarbonyl
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-chloro-5-fluorobenzoyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl acetates, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
Ethyl (3-chloro-5-fluorobenzoyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (3-chloro-5-fluorobenzoyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Ethyl (3-chloro-5-fluorobenzoyl)acetate can be compared with other similar compounds, such as:
- Ethyl (3-fluorobenzoyl)acetate
- Ethyl (3-chlorobenzoyl)acetate
- Ethyl (3-methylbenzoyl)acetate
These compounds share a similar benzoyl acetate structure but differ in the substituents on the benzene ring. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRAHQACJFZKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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